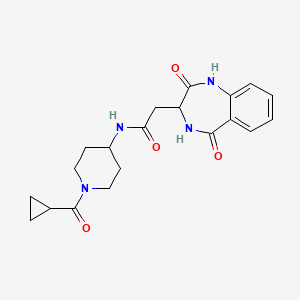![molecular formula C24H23ClN4OS B11026847 3-(6-chloro-1H-indol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B11026847.png)
3-(6-chloro-1H-indol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-CHLORO-1H-INDOL-1-YL)-1-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-CHLORO-1H-INDOL-1-YL)-1-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-1-PROPANONE typically involves multi-step organic reactions. The starting materials often include 6-chloroindole, 4-phenyl-1,3-thiazole, and piperazine. The synthetic route may involve:
Formation of the Indole Derivative: The 6-chloroindole is synthesized through chlorination of indole.
Thiazole Formation: The 4-phenyl-1,3-thiazole is prepared through cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and thiazole derivatives are coupled using piperazine as a linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Substitution reactions may occur at the chloro group or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Bromo-1H-indol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazino]-1-propanone
- 3-(6-Fluoro-1H-indol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazino]-1-propanone
Uniqueness
The uniqueness of 3-(6-CHLORO-1H-INDOL-1-YL)-1-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-1-PROPANONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C24H23ClN4OS |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H23ClN4OS/c25-20-7-6-19-8-10-27(22(19)16-20)11-9-23(30)28-12-14-29(15-13-28)24-26-21(17-31-24)18-4-2-1-3-5-18/h1-8,10,16-17H,9,11-15H2 |
InChI Key |
GHJIBWWPNZJLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)CCN4C=CC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


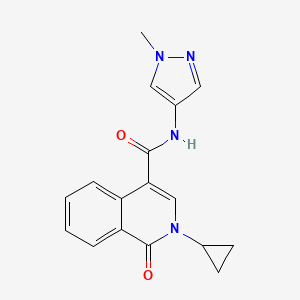
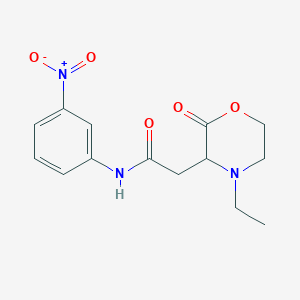
![2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11026777.png)
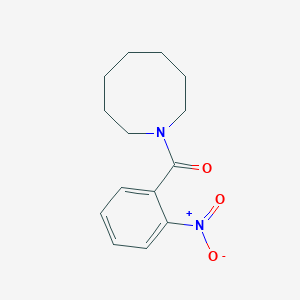
![4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one](/img/structure/B11026788.png)
![N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11026789.png)
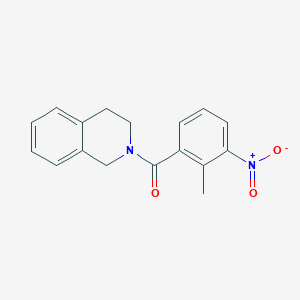
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B11026793.png)
![2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B11026798.png)
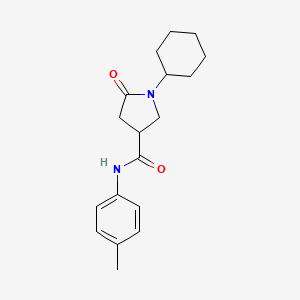
![2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11026809.png)
![N-[4-(benzyloxy)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B11026822.png)
![4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11026833.png)
